Nepafenac

Description

This compound is a non-steroidal anti-inflammatory prodrug (NSAID) usually sold as a prescription eye drop. It is used to treat pain and inflammation associated with cataract surgery.

This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a topical nonsteroidal anti-inflammatory drug that is used in eye drops for the treatment of eye pain and swelling.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and has 4 approved and 2 investigational indications.

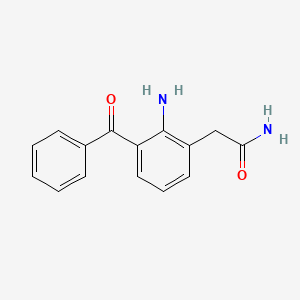

amide analog of amfenac; structure in first source

See also: Amfenac (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-3-benzoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048638 | |

| Record name | Nepafenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nepafenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78281-72-8 | |

| Record name | Nepafenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepafenac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepafenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nepafenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-benzoylbenzeneacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEPAFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nepafenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Nepafenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepafenac is a potent, non-steroidal anti-inflammatory drug (NSAID) administered as an ophthalmic suspension to treat pain and inflammation associated with cataract surgery.[1][2][3] Unique among ophthalmic NSAIDs, this compound is a prodrug that readily penetrates the cornea and is converted to its active metabolite, amfenac, by intraocular hydrolases.[1][2][3] This targeted delivery mechanism enhances its efficacy and safety profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound, presenting key data in a structured format and detailing experimental protocols for its synthesis.

Discovery and Development

This compound, chemically known as 2-amino-3-benzoylbenzeneacetamide, was first disclosed in U.S. Patent No. 4,313,949.[4] It was developed as a next-generation NSAID with improved ocular penetration and a favorable safety profile for ophthalmic use.[5] The prodrug design allows for efficient transport across the cornea, with subsequent bioactivation to the potent cyclooxygenase (COX) inhibitor, amfenac, within the eye.[1][2][6] this compound was approved by the U.S. Food and Drug Administration (FDA) on August 19, 2005.[2]

Mechanism of Action

This compound's therapeutic effect is mediated through its active metabolite, amfenac. The mechanism involves the following steps:

-

Corneal Penetration: Following topical administration, the lipophilic this compound molecule rapidly penetrates the cornea.[1]

-

Bioactivation: Within the ocular tissues, particularly the ciliary body, retina, and choroid, intraocular hydrolases convert this compound to amfenac.[1][2][5]

-

COX Inhibition: Amfenac potently inhibits both COX-1 and COX-2 enzymes.[1][2][6]

-

Anti-inflammatory Effect: By blocking COX enzymes, amfenac prevents the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation, pain, and edema.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound generally involves a two-step process starting from 2-aminobenzophenone. The core of the synthesis is the formation of the intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, followed by a reduction step to yield this compound. Several variations in the first step have been reported, primarily differing in the choice of the chlorinating agent.

General Synthesis Scheme

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - BioPharma Notes [biopharmanotes.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. US9630909B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. This compound:Pharmacology and synthesis_Chemicalbook [chemicalbook.com]

- 6. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Nepafenac: A Comprehensive Physicochemical Guide for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the core physicochemical properties of nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used ophthalmically. Understanding these characteristics is fundamental for formulation development, analytical method validation, and mechanistic studies. This document outlines key quantitative data, details common experimental protocols, and visualizes its mechanism of action and relevant research workflows.

Core Physicochemical Properties

This compound is a yellow crystalline powder.[1][2][3][4] Its fundamental properties, which dictate its behavior in both formulation and biological systems, are summarized below.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Chemical Identity | |||

| IUPAC Name | 2-amino-3-benzoylbenzeneacetamide | [1][3][5] | |

| Chemical Formula | C₁₅H₁₄N₂O₂ | [2][6][7][8] | |

| Molecular Weight | 254.28 | g/mol | [6][7][8][9] |

| CAS Number | 78281-72-8 | [3][6][7][9] | |

| Physicochemical Data | |||

| Melting Point | 177 - 181 | °C | [3][9][10] |

| pKa (predicted) | 16.09 ± 0.40 | [9] | |

| logP (octanol-water) | 1.9 | [6] | |

| Solubility | |||

| Water (25 °C) | ~0.014 - 0.020 | mg/mL | [9][11][12][13] |

| DMSO | ≥ 5 (up to 30) | mg/mL | [5][8][9][10] |

| Ethanol | ~0.5 | mg/mL | [5][14] |

| Dimethylformamide (DMF) | ~30 | mg/mL | [5][14] |

| Spectroscopic Data | |||

| UV/Vis λmax | 238 | nm | [5][14] |

While one source indicates that this compound does not exhibit polymorphism, other literature describes different crystal habits, such as needles or plates, depending on the crystallization solvent, which can impact processability and formulation.[11][15]

Experimental Protocols

Reproducible and accurate measurement of physicochemical properties is critical. The following sections detail standard methodologies for determining key parameters for this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a vial containing a precise volume of purified water (or a relevant buffer system).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to pellet all undissolved solids.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

LogP Determination (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

Methodology:

-

Solvent Saturation: Prepare a mixture of n-octanol and water in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

-

Compound Addition: Dissolve a known, low concentration of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the this compound-containing aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel for a defined period (e.g., 1-2 hours) to allow the this compound to partition between the two immiscible layers.

-

Phase Separation: Allow the funnel to stand undisturbed until a clear separation between the aqueous and octanol layers is observed.

-

Quantification: Separately sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using HPLC-UV or a similar quantitative technique.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Mechanism of Action & Signaling Pathway

This compound is a prodrug that, after topical ocular administration, penetrates the cornea.[1][16] It is then converted by intraocular hydrolases into its active metabolite, amfenac.[1][6][16] Amfenac is a potent non-steroidal anti-inflammatory drug that inhibits the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[6][17][18] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][16]

Caption: Bioactivation of this compound and subsequent inhibition of the prostaglandin pathway.

Experimental Workflow: In Vitro COX Inhibition Assay

A fundamental research application for this compound (via its active form, amfenac) is to quantify its inhibitory effect on COX enzymes. This is typically achieved through an in vitro enzyme inhibition assay.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound ≥98% (HPLC) | 78281-72-8 [sigmaaldrich.com]

- 9. This compound CAS#: 78281-72-8 [m.chemicalbook.com]

- 10. This compound CAS 78281-72-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. centaurpharma.com [centaurpharma.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nepafenac: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) prodrug. The focus is on two core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, presents quantitative data, and visualizes the metabolic pathway of this compound, offering a valuable resource for researchers in drug development and analysis.

Introduction to this compound and its Spectroscopic Characterization

This compound, chemically known as 2-(2-amino-3-benzoylphenyl)acetamide, is a prodrug that is converted in vivo to its active metabolite, Amfenac.[1] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Due to its critical role in ophthalmology for treating pain and inflammation associated with cataract surgery, robust analytical methods for its characterization are essential. NMR and MS are powerful techniques for elucidating the structure and fragmentation of this compound, ensuring its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H and ¹³C NMR are crucial for confirming its molecular structure.

Note on Data Availability: While the importance of NMR in the characterization of this compound is evident from various studies, specific, publicly available experimental ¹H and ¹³C NMR chemical shift data is limited. The following tables are structured to present such data, which would typically be obtained during synthesis and characterization.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| [Value] | [e.g., C=O, Ar-C] |

| [Value] | [e.g., C=O, Ar-C] |

| [Value] | [e.g., C=O, Ar-C] |

| [Value] | [e.g., C=O, Ar-C] |

| [Value] | [e.g., C=O, Ar-C] |

Experimental Protocol for NMR Analysis

The following is a detailed protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

2.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2.1.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H or ¹³C and shim the magnetic field to ensure homogeneity.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of pharmaceuticals like this compound, as it minimizes fragmentation and allows for the observation of the molecular ion.

Table 3: ESI-MS/MS Data for this compound

| Ion | Precursor m/z | Fragment Ions (m/z) |

| [M+H]⁺ | 255.113 | 238.088318, 210.092606, 160.039658 |

Experimental Protocol for ESI-MS Analysis

The following protocol outlines the steps for analyzing this compound using ESI-MS.

3.1.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Mobile Phase: A typical mobile phase for ESI-MS analysis of small molecules consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

3.1.2. Instrument Setup and Data Acquisition

-

Mass Spectrometer: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).

-

Ionization Mode: Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

-

ESI Source Parameters:

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation of the analyte ions.

-

-

Mass Analyzer Settings:

-

Full Scan Mode (MS1): Acquire a full scan spectrum to identify the m/z of the precursor ion ([M+H]⁺).

-

Tandem MS Mode (MS/MS): Select the precursor ion (m/z 255.113 for this compound) and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions.

-

Propose fragmentation pathways based on the observed neutral losses and fragment structures.

-

Metabolic Pathway of this compound

This compound is a prodrug that undergoes bioactivation in the eye. Understanding its metabolic pathway is crucial for comprehending its mechanism of action and for identifying potential metabolites in biological matrices.

Caption: Metabolic pathway of this compound.

As illustrated in the diagram, this compound penetrates the cornea and is rapidly converted by intraocular hydrolases to its active form, Amfenac.[1] Amfenac then undergoes further metabolism, primarily through hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid to form more polar metabolites that are readily excreted.[3]

Conclusion

The spectroscopic analysis of this compound using NMR and mass spectrometry provides a robust framework for its structural confirmation and characterization. While detailed experimental NMR data remains elusive in publicly accessible literature, the established protocols and the available mass spectral data offer a solid foundation for researchers. The understanding of its metabolic pathway further aids in the comprehensive analysis of this important ophthalmic drug. This guide serves as a practical resource for scientists and professionals involved in the development, quality control, and research of this compound.

References

Nepafenac chemical structure and functional group analysis

An In-depth Technical Guide to the Chemical Structure and Functional Group Analysis of Nepafenac

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) utilized as a topical ophthalmic solution to manage pain and inflammation, particularly following cataract surgery.[1][2] It is a prodrug that, upon administration, is converted into its active metabolite, amfenac, which exhibits potent inhibitory effects on cyclooxygenase (COX) enzymes.[1][2][3] This guide provides a detailed analysis of the chemical structure of this compound, a breakdown of its functional groups, and a summary of its physicochemical properties and relevant experimental protocols.

Chemical Identity and Structure

This compound is chemically designated as 2-amino-3-benzoylbenzeneacetamide.[1][4][5][6] It is a yellow crystalline powder with the empirical formula C15H14N2O2 and a molecular weight of 254.28 g/mol .[4][5][6]

The chemical structure of this compound is characterized by a central benzene ring substituted with an amino group, a benzoyl group, and an acetamide group.

Caption: Chemical structure of this compound with key functional groups highlighted.

Functional Group Analysis

The biological activity and physicochemical properties of this compound are dictated by its distinct functional groups:

-

Primary Amide (-CONH₂): This is a critical functional group as it renders this compound a prodrug.[1] The amide is hydrolyzed by intraocular hydrolases to a carboxylic acid, forming the active metabolite, amfenac.[3][6] This conversion is essential for its anti-inflammatory activity. The amide group also contributes to the molecule's polarity.

-

Aromatic Amine (-NH₂): The primary aromatic amine group is a key substituent on the benzene ring. Its presence influences the electronic properties of the aromatic system and is a site for potential metabolic reactions.

-

Benzoyl Group (C₆H₅CO-): This group consists of a phenyl ring attached to a carbonyl group (ketone). The benzoyl group is a significant contributor to the lipophilicity of the molecule, which is crucial for its penetration through the cornea.[7]

-

Phenyl Rings: this compound contains two phenyl rings. These aromatic structures form the core scaffold of the molecule and are fundamental to its interaction with the cyclooxygenase enzymes. The hydrophobic nature of these rings facilitates passage across biological membranes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation as an ophthalmic suspension and its pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1][4][5][8] |

| Molecular Weight | 254.28 g/mol | [4][5][6] |

| Appearance | Yellow crystalline powder | [4][5] |

| Melting Point | 178.5-180.0 °C | [3][5] |

| Water Solubility | 0.014 - 0.0197 mg/mL at 25°C | [3][9][10] |

| pKa (Predicted) | 16.09 ± 0.40 | [3] |

| Mean Steady-State Cmax (this compound) | 0.310 ± 0.104 ng/mL | [1][4][6] |

| Mean Steady-State Cmax (Amfenac) | 0.422 ± 0.121 ng/mL | [1][4][6] |

Mechanism of Action: From Prodrug to Active Inhibitor

This compound's efficacy is dependent on its bioactivation within the eye. After topical administration, its lipophilic nature allows it to penetrate the cornea. Ocular tissue hydrolases then convert this compound to amfenac, its active form.[2][4][6] Amfenac proceeds to inhibit the action of prostaglandin H synthase (cyclooxygenase), specifically COX-1 and COX-2, which are enzymes essential for the production of prostaglandins, key mediators of inflammation and pain.[1][6][7]

Caption: Bioactivation pathway of this compound to Amfenac and its inhibitory effect.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the following key steps, as described in patent literature:[11][12][13][14]

-

Chlorination: 2-aminobenzophenone is reacted with a chlorinating agent, such as tert-butyl hypochlorite or N-chlorosuccinimide, in a suitable solvent like dichloromethane at low temperatures.[11][12]

-

Condensation and Rearrangement: The chlorinated intermediate is then condensed with methylthioacetamide. This is followed by a Sommelet-Hauser type rearrangement to yield 2-amino-3-benzoyl-α-(methylthio)benzeneacetamide.[11]

-

Reduction: The resulting intermediate undergoes reduction to remove the methylthio group. A common reducing agent for this step is Raney nickel in a solvent mixture such as tetrahydrofuran (THF) and water.[11][13]

-

Purification and Crystallization: The crude this compound is purified, often by recrystallization from a solvent like isopropanol, to yield the final product as yellow crystals.[11][13] Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).[11]

References

- 1. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 78281-72-8 [m.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound [drugfuture.com]

- 6. centaurpharma.com [centaurpharma.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN101906055A - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. WO2014207769A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. US9630909B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

A Technical Guide to the Early-Stage In Vitro Anti-inflammatory Effects of Nepafenac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage in vitro studies on the anti-inflammatory effects of nepafenac. This compound is a non-steroidal anti-inflammatory drug (NSAID) prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases.[1][2][3][4] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound's anti-inflammatory activity stems from its active metabolite, amfenac, which is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] By inhibiting COX enzymes, amfenac effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1][4]

Signaling Pathway for this compound's Anti-inflammatory Action

Caption: Mechanism of this compound's anti-inflammatory action.

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound and its active metabolite, amfenac, against COX-1 and COX-2 has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50)

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | COX-1 | 64.3 | [5] |

| Amfenac | COX-1 | 0.25 | [5] |

| Amfenac | COX-2 | 0.15 | [5] |

| Diclofenac | COX-1 | 0.12 | [5] |

Note: Lower IC50 values indicate greater potency.

Table 2: Ex Vivo Inhibition of Prostaglandin Synthesis by this compound (0.1%)

| Tissue | Inhibition of Prostaglandin Synthesis | Duration of Inhibition | Reference |

| Iris/Ciliary Body | 85-95% | 6 hours | [5][6] |

| Retina/Choroid | 55% | 4 hours | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.

Objective: To measure the IC50 values of this compound and amfenac for COX-1 and COX-2.

Materials:

-

Test compounds (this compound, Amfenac)

-

Reference compound (e.g., Diclofenac)

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

-

Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated with the test compounds at various concentrations for a specified period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction mixture is incubated for a defined time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

-

Termination of Reaction: The reaction is stopped by the addition of a stopping agent (e.g., a strong acid).

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a specific immunoassay (e.g., EIA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Prostaglandin Synthesis Inhibition Assay

This assay measures the ability of a topically administered compound to inhibit prostaglandin synthesis in ocular tissues.

Objective: To evaluate the efficacy and duration of action of topically applied this compound in inhibiting prostaglandin synthesis in the iris/ciliary body and retina/choroid.

Model: Rabbit model of trauma-induced ocular inflammation.

Procedure:

-

Dosing: A single topical ocular dose of this compound (e.g., 0.1%) is administered to the eyes of the rabbits.

-

Tissue Collection: At various time points post-dosing, the animals are euthanized, and the iris/ciliary body and retina/choroid are dissected.

-

Prostaglandin Synthesis Induction: The collected tissues are incubated in a suitable buffer containing arachidonic acid to stimulate prostaglandin synthesis.

-

Extraction and Quantification: The prostaglandins are extracted from the incubation medium and quantified using a suitable method, such as a radioimmunoassay or an enzyme immunoassay for PGE2.

-

Data Analysis: The level of prostaglandin synthesis in the treated eyes is compared to that in the vehicle-treated contralateral eyes to determine the percentage of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's anti-inflammatory effects.

Caption: General experimental workflow for in vitro studies.

Conclusion

Early-stage in vitro and ex vivo studies have been instrumental in elucidating the anti-inflammatory mechanism of this compound. The data clearly demonstrates that this compound, through its active metabolite amfenac, is a potent inhibitor of COX enzymes, leading to a significant reduction in prostaglandin synthesis. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel anti-inflammatory agents. The visualization of the signaling pathway and experimental workflows offers a clear and concise summary of the core concepts for researchers in the field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - BioPharma Notes [biopharmanotes.com]

- 3. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centaurpharma.com [centaurpharma.com]

- 5. This compound, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: I. Assessment of anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

Nepafenac's Impact on Prostaglandin Synthesis in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of nepafenac, a non-steroidal anti-inflammatory drug (NSAID), on prostaglandin synthesis within ocular tissues. As a prodrug, this compound's efficacy is intrinsically linked to its conversion to the potent cyclooxygenase (COX) inhibitor, amfenac. This document details the inhibitory effects of both compounds on COX-1 and COX-2 enzymes, presents quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to derive these findings. Signaling pathways and experimental workflows are visualized to enhance understanding of the pharmacological activity and evaluation of this topical ophthalmic agent.

Introduction

Inflammation in ocular tissues, particularly following surgical procedures like cataract extraction, is largely mediated by prostaglandins (PGs). Prostaglandins are lipid compounds synthesized via the cyclooxygenase (COX) pathway and are key players in inflammatory cascades, leading to symptoms such as pain, swelling, and breakdown of the blood-aqueous and blood-retinal barriers.[1] this compound is a topical NSAID specifically designed for ophthalmic use to manage pain and inflammation.[2] Its unique prodrug structure allows for enhanced penetration into ocular tissues, where it is converted into its active metabolite, amfenac.[3][4] This targeted delivery and activation mechanism contributes to its potent anti-inflammatory effects in both the anterior and posterior segments of the eye.[5][6]

Mechanism of Action

This compound's anti-inflammatory and analgesic properties are a direct result of the inhibition of prostaglandin synthesis by its active metabolite, amfenac. The process can be delineated into two key stages:

-

Corneal Penetration and Bioactivation: Administered as a topical ophthalmic suspension, this compound, being an uncharged molecule, readily penetrates the cornea.[6] Within various ocular tissues, including the iris, ciliary body, retina, and choroid, intraocular hydrolases rapidly convert this compound to amfenac.[4][6] This bioactivation is significantly higher in the vascularized tissues of the posterior segment, such as the retina and choroid, compared to the cornea.

-

Cyclooxygenase Inhibition: Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[6][7] These enzymes are critical for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2). By inhibiting COX enzymes, amfenac effectively blocks the synthesis of these pro-inflammatory mediators. While this compound itself has weak COX inhibitory activity, its efficient conversion to amfenac ensures targeted and sustained anti-inflammatory action at the site of inflammation.[8][9]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. raybiotech.com [raybiotech.com]

- 9. Prostaglandin E2 ELISA Kit (ab287802) is not available | Abcam [abcam.com]

Methodological & Application

Revolutionizing Ocular Drug Development: A Validated HPLC Method for Nepafenac Quantification in Biological Samples

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for ophthalmic drug research and development, a comprehensive High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the precise quantification of Nepafenac in various biological samples. This application note provides detailed protocols for the determination of this compound in plasma, aqueous humor, and ocular tissues, offering researchers, scientists, and drug development professionals a robust tool to accelerate preclinical and clinical studies of this potent non-steroidal anti-inflammatory drug (NSAID).

This compound is a widely prescribed topical ophthalmic prodrug for the management of pain and inflammation associated with cataract surgery. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. The methodologies outlined in this document are designed to deliver high sensitivity, specificity, and reproducibility, ensuring reliable data for regulatory submissions and research publications.

Introduction

This compound, chemically known as 2-amino-3-benzoylbenzeneacetamide, is a prodrug that rapidly penetrates the cornea and is converted by intraocular hydrolases to its active metabolite, amfenac. Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and reducing ocular inflammation and pain. The low aqueous solubility of this compound presents analytical challenges, necessitating a well-developed and validated quantification method. This application note addresses this need by providing a detailed HPLC-UV method.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method, particularly for optimizing sample extraction procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Aqueous Solubility | Low | [2][3] |

| pKa | Not explicitly found | |

| logP | Not explicitly found |

Recommended Internal Standard

For accurate quantification, the use of an internal standard (IS) is critical to compensate for variations during sample preparation and injection. Based on structural similarity and chromatographic behavior, Diclofenac sodium is a suitable and commercially available internal standard for this compound analysis by HPLC-UV.[4]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Diclofenac sodium (Internal Standard, ≥98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, hexane)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate buffer (pH 4.0 with formic acid) : Methanol (27.5:45:27.5, v/v/v)[5] |

| Flow Rate | 1.0 mL/min[6][7] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| Detection | UV at 238 nm[5][6][8] |

| Internal Standard | Diclofenac sodium |

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Diclofenac sodium (IS) in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution: Prepare a 10 µg/mL working solution of Diclofenac sodium by diluting the stock solution with the mobile phase.

-

Calibration Standards and QC Samples: Spike blank biological matrix (plasma, aqueous humor, etc.) with appropriate volumes of the this compound working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocols

This is a rapid and simple method for sample clean-up.

-

To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL Diclofenac sodium).

-

Add 600 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

LLE offers a cleaner extract compared to protein precipitation.

-

To 100 µL of the biological sample, add 50 µL of the internal standard working solution.

-

Add 50 µL of 0.1 M HCl to acidify the sample.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 1 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase and inject.

SPE provides the cleanest extracts and allows for sample concentration.

-

Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of HPLC grade water through the C18 cartridge.

-

Load the sample: To 500 µL of the sample, add 50 µL of the internal standard. Acidify with 50 µL of 2% formic acid. Load the entire volume onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999[7] |

| Precision (RSD%) | |

| - Intra-day | < 2%[1][7] |

| - Inter-day | < 2%[7] |

| Accuracy (Recovery %) | 97.40% to 102.10%[7] |

| Limit of Detection (LOD) | 0.0195 µg/mL[7] |

| Limit of Quantification (LOQ) | 0.039 µg/mL[7] |

| Specificity | No interference from endogenous components was observed. |

| Robustness | The method was found to be robust with small, deliberate changes in mobile phase composition and flow rate. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Method Development Logic

Caption: Logical flow of HPLC method development.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound in various biological matrices. The comprehensive protocols for sample preparation and the validated chromatographic conditions offer a valuable resource for researchers in the field of ophthalmology and pharmaceutical sciences. The successful application of this method will undoubtedly contribute to a better understanding of the pharmacokinetic profile of this compound and aid in the development of new and improved ocular therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. irjpms.com [irjpms.com]

- 5. researchgate.net [researchgate.net]

- 6. japer.in [japer.in]

- 7. Development and validation of HPLC analytical method for this compound in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Standard Operating Procedure for Nepafenac Use in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) prodrug. Following administration, it penetrates the cornea and is rapidly converted by intraocular hydrolases to its active metabolite, amfenac.[1][2][3] Amfenac is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][5] These application notes provide a standard operating procedure for the use of this compound in in vitro cell culture experiments to evaluate its cytotoxic and anti-inflammatory properties.

Mechanism of Action

This compound's mechanism of action involves its conversion to amfenac, which then inhibits COX-1 and COX-2. This leads to a reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), thereby mitigating inflammatory responses.[2][4][5] Some studies suggest that amfenac may also exert its effects through COX-independent pathways, such as by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase signaling pathway.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active metabolite, amfenac, from various in vitro studies.

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (Amfenac) | COX-1 | - | 0.25 µM | [4] |

| COX-2 | - | 0.15 µM | [4] | |

| Cell Viability (this compound, 24h) | ARPE-19 (Human Retinal Pigment Epithelial) | 6.25 µg/mL | 92.1 ± 1.3% | [1] |

| 12.5 µg/mL | 91.9 ± 0.9% | [1] | ||

| 25 µg/mL | 92.8 ± 1.0% | [1] | ||

| 50 µg/mL | 89.1 ± 5.2% | [1] | ||

| 100 µg/mL | 37.3 ± 16.8% | [1] | ||

| R28 (Rat Neurosensory) | 6.25 µg/mL | 86.4 ± 3.1% | [1] | |

| 12.5 µg/mL | 88.4 ± 3.3% | [1] | ||

| 25 µg/mL | 89.9 ± 5.0% | [1] | ||

| 50 µg/mL | 82.3 ± 12.6% | [1] | ||

| 100 µg/mL | 54.2 ± 7.2% | [1] | ||

| PGE2 Inhibition (this compound 0.1%) | Aqueous Humor (Human, in vivo) | - | Mean PGE2: 322 ± 197.8 pg/ml | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro experiments.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

Cell Culture and Treatment

-

Culture the desired cell line (e.g., ARPE-19, macrophages) in the appropriate complete growth medium in a humidified incubator at 37°C and 5% CO2.

-

Seed the cells in multi-well plates at a density appropriate for the specific assay.

-

Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

For anti-inflammatory assays, cells are often pre-treated with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] for macrophages) to induce the expression of COX-2 and production of prostaglandins.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

After the this compound treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Assay: Measurement of Prostaglandin E2 (PGE2) by ELISA

This protocol is a general guideline for a competitive ELISA.

-

Collect the cell culture supernatant after this compound treatment.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.

-

Briefly, standards and samples are added to a microplate pre-coated with a PGE2 antibody.

-

A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Quantify the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

Anti-Inflammatory Assay: Measurement of Interleukin-6 (IL-6) by ELISA

This protocol is a general guideline for a sandwich ELISA.

-

Collect the cell culture supernatant after this compound treatment.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the IL-6 ELISA according to the manufacturer's instructions of a commercial kit.

-

Briefly, standards and samples are added to a microplate pre-coated with an anti-IL-6 capture antibody.

-

After incubation and washing, a biotinylated detection antibody specific for IL-6 is added.

-

Following another incubation and wash, streptavidin-HRP is added.

-

A substrate solution is then added, and the color development is measured. The intensity of the color is directly proportional to the concentration of IL-6.

-

Quantify the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR) for COX-2

This protocol provides a general workflow for measuring COX-2 mRNA expression.

-

After this compound treatment, lyse the cells and extract total RNA using a suitable kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform RT-qPCR using a thermal cycler with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 gene expression.

Protein Analysis: Western Blot for Phosphorylated ERK (p-ERK)

This protocol outlines the general steps for detecting p-ERK by Western blotting.

-

After treatment with amfenac (the active metabolite), lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

Mandatory Visualizations

Caption: this compound's mechanism of action and signaling pathway.

Caption: General experimental workflow for this compound in cell culture.

References

- 1. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. centaurpharma.com [centaurpharma.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound and amfenac on retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nepafenac Administration in Animal Models of Ocular Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of nepafenac in various animal models of ocular inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anti-inflammatory compounds.

Introduction to this compound in Ocular Inflammation

This compound is a nonsteroidal anti-inflammatory drug (NSAID) prodrug.[1][2][3] Following topical ocular administration, it rapidly penetrates the cornea and is converted by intraocular hydrolases to its active metabolite, amfenac.[1][2][3] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are essential for the production of prostaglandins (PGs).[1] Prostaglandins are key mediators of inflammation and pain in the eye.[1] By inhibiting prostaglandin synthesis, this compound effectively reduces ocular inflammation and pain.[1][2] Animal studies have demonstrated that topical this compound can penetrate into the posterior segment of the eye, making it effective for treating inflammation in both the anterior and posterior chambers.[3][4][5]

Mechanism of Action: this compound and the Cyclooxygenase Pathway

The anti-inflammatory effect of this compound is mediated through the inhibition of the cyclooxygenase (COX) pathway. The following diagram illustrates this mechanism.

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound administration in animal models.

Table 1: this compound Concentration and Efficacy in Rabbit Models

| Inflammation Model | This compound Concentration | Administration Protocol | Key Findings | Reference |

| Healthy Rabbits | 0.1% | 1 drop in the right eye, 4-day experiment | Significantly decreased PGE2 levels in aqueous (14.75 ± 7.60 pg/mL) and vitreous humor (9.83 ± 4.55 pg/mL). | [6][7] |

| Phacoemulsification | 0.1% | 4 times a day | Showed the lowest levels of PGE2 at day 1 and 2 post-surgery. | [8] |

| Single Topical Dose | 0.1% | 30 µL single dose | Peak this compound and amfenac levels in sclera, choroid, and retina observed within 0.25 to 4 hours. | [9] |

| Endotoxin-induced Uveitis | 0.1% | 2 single doses (50 µl/dose) | Nearly complete inhibition of FITC-dextran accumulation (96.3%) and 62.0% inhibition of PGE2. | [10] |

| Long-term Safety | 0.3%, 1%, 1.5% | 2 drops, 3 times daily for 6 months | No significant ocular findings or systemic toxicity. | [11] |

| Intravitreal Injection | 0.3, 0.5, 0.75, and 1.5 mg | Single intravitreal injection | Nontoxic to the rabbit retina. | [12] |

Table 2: this compound and Amfenac Pharmacokinetics in Animal Models

| Animal Model | This compound Dose | Tissue | Cmax (this compound) | Cmax (Amfenac) | Tmax | Reference |

| Beagle Dogs (Intracanalicular Insert) | Low Dose | Tear Fluid | 671 ng/mL | 153 ng/mL | 2 hours | [13] |

| Beagle Dogs (Intracanalicular Insert) | Low Dose | Aqueous Humor | Not Detected | 18.3 ng/mL | 7 days | [13] |

| New Zealand White Rabbits | 0.3% (single 30 µL dose) | Plasma | - | - | 0.5 - 4 hours | [14] |

| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Sclera | 1580 nM | 21.3 nM | 1-2 hours | [9] |

| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Choroid | 386 nM | 11.8 nM | 1-2 hours | [9] |

| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Retina | 292 nM | 2.58 nM | 1-2 hours | [9] |

| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Vitreous Humor | 13.8 nM | 2.82 nM | 1-2 hours | [9] |

Experimental Protocols

Protocol 1: Endotoxin-Induced Uveitis (EIU) in Rats

This model is used to study acute anterior uveitis.[15]

Workflow Diagram:

Caption: Workflow for Endotoxin-Induced Uveitis.

Methodology:

-

Animal Model: Lewis rats are commonly used for this model.[15][16][17][18]

-

Induction of Uveitis: A single subcutaneous injection of lipopolysaccharide (LPS) from Salmonella minnesota or other appropriate strains is administered into the footpad.[16] A typical dose is 100 µg.[16]

-

This compound Administration:

-

Formulation: this compound ophthalmic suspension (e.g., 0.1%).

-

Dosing Regimen: A single drop is administered topically to the eye. The timing of administration can be varied (e.g., 1 hour before LPS injection, immediately after, or at multiple time points post-injection).

-

-

Assessment of Inflammation (24 hours post-LPS):

-

Clinical Examination: The eyes are examined using a slit-lamp microscope to assess signs of inflammation such as iris hyperemia and anterior chamber flare.

-

Aqueous Humor Analysis: Aqueous humor is collected to measure:

-

Histopathology: Eyes are enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration in the iris and ciliary body.

-

Protocol 2: Phacoemulsification-Induced Ocular Inflammation in Rabbits

This model simulates the inflammation that occurs after cataract surgery.[8]

Workflow Diagram:

Caption: Workflow for Phacoemulsification Model.

Methodology:

-

Animal Model: New Zealand White rabbits are a suitable model.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A standard phacoemulsification procedure is performed on one eye.

-

-

This compound Administration:

-

Formulation: this compound ophthalmic suspension (e.g., 0.1%).

-

Dosing Regimen: One drop is administered topically. A common regimen is to start one day before surgery and continue for a specified period post-operatively (e.g., up to 15 days).[8] Dosing frequency is typically three to four times daily.[8][19]

-

-

Assessment of Inflammation:

Protocol 3: Concanavalin A-Induced Retinal Inflammation in Rabbits

This model is used to evaluate the effect of this compound on posterior segment inflammation.[4]

Methodology:

-

Animal Model: New Zealand White rabbits.

-

Induction of Inflammation: Intravitreal injection of Concanavalin A (Con A) to induce retinal inflammation.

-

This compound Administration:

-

Formulation: this compound ophthalmic suspension (e.g., 0.5%).

-

Dosing Regimen: Topical administration, for instance, five times a day.[20]

-

-

Assessment of Inflammation:

-

Vitreous Humor Analysis: Measurement of vitreous protein and PGE2 concentrations to assess the breakdown of the blood-retinal barrier.[4]

-

Histopathology: Evaluation of retinal tissue for inflammatory changes.

-

Logical Relationships in this compound Research

The following diagram illustrates the logical flow and relationships in preclinical research involving this compound for ocular inflammation.

Caption: Logical flow of this compound research.

These protocols and data provide a foundation for conducting robust preclinical studies on this compound and other potential ocular anti-inflammatory agents. Researchers should adapt these protocols to their specific research questions and institutional guidelines.

References

- 1. centaurpharma.com [centaurpharma.com]

- 2. Analgesic and anti-inflammatory effectiveness of this compound 0.1% for cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2 Levels of Aqueous and Vitreous Humor in Ketorolac 0.4% and this compound 0.1% Administered Healthy Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Distribution of topical ocular this compound and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. metrovision.fr [metrovision.fr]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Silibinin treatment prevents endotoxin-induced uveitis in rats in vivo and in vitro | PLOS One [journals.plos.org]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats [medsci.org]

- 18. Endotoxin-induced uveitis in rats: morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. novartis.com [novartis.com]

- 20. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Nepafenac in the Study of Ocular Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation in the eye is a complex physiological process mediated by the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from stimulated sensory nerve endings.[1][2] This process contributes to key inflammatory responses including vasodilation, increased vascular permeability, and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) are crucial tools for investigating the inflammatory cascade. Nepafenac, a topical NSAID, serves as a unique and effective tool for studying the specific contribution of the cyclooxygenase (COX) pathway to neurogenic inflammation in ocular tissues.

This compound is a prodrug that, after topical administration, readily penetrates the cornea due to its neutral, lipophilic structure.[3][4] Within the eye, it is rapidly converted by intraocular hydrolases into its active metabolite, amfenac.[3][5] Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (PGs).[6][7][8] By blocking prostaglandin production, this compound allows researchers to dissect the role of these lipid mediators in the broader context of neurogenic inflammation. Its superior penetration and targeted bioactivation in vascularized ocular tissues make it particularly valuable for studying inflammatory processes in both the anterior and posterior segments of the eye.[9][10]

Mechanism of Action: From Prodrug to Prostaglandin Inhibition

The therapeutic effect of this compound is dependent on its conversion to the active molecule, amfenac. Once instilled in the eye, this compound penetrates the cornea and is hydrolyzed by enzymes within the iris, ciliary body, and retina into amfenac.[3][5][9][10] Amfenac then exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes.[5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators that cause inflammation and sensitize pain receptors.[5][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Neurogenic inflammation of the ocular surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: I. Assessment of anti-inflammatory efficacy - ProQuest [proquest.com]

- 5. centaurpharma.com [centaurpharma.com]

- 6. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Sustained Ocular Delivery of Nepafenac: Application Notes and Protocols for Experimental Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of sustained-release delivery systems for Nepafenac in experimental models. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases. Amfenac is a potent inhibitor of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are involved in the inflammatory cascade. Sustained delivery systems are crucial for improving the therapeutic efficacy of this compound by maintaining therapeutic drug levels at the target site, reducing dosing frequency, and minimizing side effects.

This guide covers various delivery platforms, including nanoparticles, in-situ gelling systems, microparticles, and punctal plugs, providing quantitative data, detailed experimental protocols, and visual representations of key processes.

This compound Delivery Systems: A Comparative Overview

A variety of polymeric and lipid-based systems have been investigated for the sustained delivery of this compound. The choice of delivery system depends on the desired release profile, target ocular tissue, and the specific experimental model. Below is a summary of quantitative data from various experimental studies.

Table 1: Physicochemical Properties of this compound Delivery Systems

| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Nanoparticles | ||||||

| Nanostructured Lipid Carriers (NLCs) | Glyceryl monostearate, Miglyol, Soy lecithin, Cremophor EL | 92.42 ± 3.46 | - | - | - | [1] |

| Microparticles | ||||||

| Cyclodextrin-based | This compound, γ-Cyclodextrin, HP-β-Cyclodextrin, various polymers | ~5000-6000 | -6 to -27 | - | - | [2][3] |

| In-situ Gels | ||||||

| Poloxamer/Chitosan | Poloxamer 407 (18% w/w), Chitosan (0.3% w/w) | - | - | - | 83-92 (Drug Content) | [4] |

| Sodium Alginate | Sodium Alginate (Protanal PH 1033) | - | - | - | - | [5] |

Note: '-' indicates data not reported in the cited sources.

Table 2: In Vitro Drug Release and Permeation of this compound Delivery Systems

| Delivery System | In Vitro Release Profile | Permeation Enhancement (vs. Commercial Suspension) | Reference |

| Nanoparticles | |||

| Nanofibers | ~79.87% release over 6 hours | 2.67-fold increase in corneal permeation | |

| In-situ Gels | |||

| Poloxamer/Chitosan | 78% release over 12 hours | Higher retention and permeation in the cornea | [4][6] |

| Sodium Alginate | Sustained release over 24 hours | ~10-fold higher drug concentration permeated | [7] |

| Microparticles | |||

| Cyclodextrin-based | - | High permeation through bovine sclera | [2] |

| Punctal Plugs | |||

| Polyethylene Glycol Hydrogel | Projected release over ~120 days | - | [8] |

Note: '-' indicates data not reported in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound sustained-release systems, compiled from various experimental studies.

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Protocol based on the melt emulsification and ultrasonication method.[9]

Materials:

-

This compound

-

Glyceryl monostearate (Solid lipid)

-

Miglyol 812N (Liquid lipid)

-

Cremophor EL (Surfactant)

-

Soy lecithin (Surfactant)

-

Deionized water

Procedure:

-

Preparation of Lipid Phase: Accurately weigh this compound, glyceryl monostearate, and Miglyol 812N. Heat the mixture to 87°C under magnetic stirring until a clear lipid phase is obtained.

-

Preparation of Aqueous Phase: Dissolve Cremophor EL and soy lecithin in deionized water. Heat the aqueous phase to 87°C.

-

Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.

-

Ultrasonication: Sonicate the coarse emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.

-